2,4-Dibromo Estrone
Overview
Description
2,4-Dibromo Estrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the estrone molecule. It is primarily used in scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo Estrone typically involves the bromination of estrone. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo Estrone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving the hydroxyl group at the 3-position.
Reduction: Reduction of the bromine atoms to hydrogen or other substituents.
Substitution: Replacement of the bromine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized estrone derivatives .
Scientific Research Applications
2,4-Dibromo Estrone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including hormone receptor interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in hormone-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo Estrone involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the compound can modulate gene expression and cellular functions. The presence of bromine atoms may influence its binding affinity and activity compared to estrone .
Comparison with Similar Compounds
Estrone: The parent compound, a naturally occurring estrogen.
Estradiol: Another major estrogen with higher potency.
Estriol: A weaker estrogen primarily produced during pregnancy.
Comparison: 2,4-Dibromo Estrone is unique due to the presence of bromine atoms, which can alter its chemical and biological properties. This modification can affect its reactivity, binding affinity to receptors, and overall biological activity, making it a valuable compound for research purposes.
Properties
IUPAC Name |
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYVIICKQEYPO-HIONPOMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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